molecular formula C8H9NO2 B12587393 2-[(E)-Ethylideneamino]benzene-1,4-diol CAS No. 612070-32-3

2-[(E)-Ethylideneamino]benzene-1,4-diol

Cat. No.: B12587393
CAS No.: 612070-32-3
M. Wt: 151.16 g/mol
InChI Key: IHYWETJETULFPN-UHFFFAOYSA-N
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Description

2-[(E)-Ethylideneamino]benzene-1,4-diol is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an ethylideneamino group attached to a benzene ring with two hydroxyl groups in the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-Ethylideneamino]benzene-1,4-diol typically involves the reaction of benzene-1,4-diol (hydroquinone) with an ethylideneamine precursor under specific conditions. One common method is the condensation reaction between hydroquinone and acetaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-Ethylideneamino]benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2-[(E)-Ethylideneamino]benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-Ethylideneamino]benzene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,4-diol (Hydroquinone): A parent compound with similar structural features but without the ethylideneamino group.

    Benzene-1,2-diol (Catechol): Another dihydroxybenzene derivative with hydroxyl groups in the ortho position.

    Benzene-1,3-diol (Resorcinol): A dihydroxybenzene derivative with hydroxyl groups in the meta position.

Uniqueness

2-[(E)-Ethylideneamino]benzene-1,4-diol is unique due to the presence of the ethylideneamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

612070-32-3

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-(ethylideneamino)benzene-1,4-diol

InChI

InChI=1S/C8H9NO2/c1-2-9-7-5-6(10)3-4-8(7)11/h2-5,10-11H,1H3

InChI Key

IHYWETJETULFPN-UHFFFAOYSA-N

Canonical SMILES

CC=NC1=C(C=CC(=C1)O)O

Origin of Product

United States

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